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Compound of Interest

Compound Name: 2-Chloroquinoline-6-carboxamide

Cat. No.: B11893610

Get Quote

Executive Summary
2-Chloroquinoline-6-carboxamide (CAS: 1823476-06-7) is a functionalized quinoline scaffold

characterized by an electrophilic "warhead" at the C2 position and a hydrogen-bond-donating

amide at the C6 position.[1][2] Unlike its 4-chloro isomer (a precursor to Lenvatinib), this 2-

chloro isomer is primarily utilized to synthesize mGluR1 antagonists for neuropathic pain and

as a core scaffold for diverse medicinal chemistry campaigns requiring nucleophilic aromatic

substitution (

) at the quinoline ring.
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Property Data

Chemical Name 2-Chloroquinoline-6-carboxamide

CAS Number 1823476-06-7

Molecular Formula

Molecular Weight 206.63 g/mol

Structure Quinoline ring, 2-Cl, 6-

Physical State Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF; Sparingly soluble in

MeOH, DCM; Insoluble in Water

Predicted pKa ~13.5 (Amide NH), ~1.5 (Quinoline N)

Melting Point
>200°C (Predicted based on carboxylic acid

precursor MP >280°C)

Synthetic Pathways & Production
The synthesis of 2-chloroquinoline-6-carboxamide requires careful orchestration to prevent

the dehydration of the primary amide to a nitrile, a common side reaction when using

phosphoryl chloride (

).

Method A: The Carboxylic Acid Route (High Fidelity)
This route is recommended for laboratory-scale synthesis to ensure high purity and functional

group integrity. It proceeds via the stable intermediate 2-chloroquinoline-6-carboxylic acid.[1]

Protocol:

Chlorination: Convert 2-oxo-1,2-dihydroquinoline-6-carboxylic acid to 2-chloroquinoline-6-

carboxylic acid using

(Reflux, 2-4h).
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Note: The carboxylic acid group survives these conditions better than the amide.

Activation: React the isolated 2-chloro-acid with Thionyl Chloride (

) in catalytic DMF/DCM to generate the acid chloride.

Amidation: Treat the acid chloride with aqueous ammonia (

) or ammonia in dioxane at 0°C to yield 2-chloroquinoline-6-carboxamide.[1]

Method B: Direct Chlorination (Industrial/Scale-Up)
Direct chlorination of 2-oxo-1,2-dihydroquinoline-6-carboxamide is possible but requires strict

temperature control to avoid nitrile formation.[1]

Reagents:

, catalytic DMF.

Conditions: 80-100°C. Monitoring by HPLC is critical to stop the reaction before significant

dehydration occurs.[1]
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Figure 1: Step-wise synthetic pathway prioritizing the stability of the amide group.

Reactivity Profile & "Warhead" Mechanics
The 2-chloro substituent acts as a leaving group for Nucleophilic Aromatic Substitution (
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). While less reactive than the 4-chloro position, the 2-chloro position in quinolines is sufficiently
electrophilic, especially when activated by protonation of the quinoline nitrogen in acidic media
or by using high-boiling solvents.[1]

Primary Reaction:

Displacement

Nucleophiles: Primary amines, secondary amines, thiols, and alkoxides.

Mechanism: The nucleophile attacks C2, forming a Meisenheimer-like complex stabilized by

the ring nitrogen, followed by the elimination of chloride.

Conditions: Typically requires heat (80-120°C) in polar aprotic solvents (DMF, DMSO, NMP)

or microwave irradiation. Acid catalysis (e.g., HCl in dioxane) can accelerate the reaction

with amines.

Reactivity Logic Diagram
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Figure 2: Reactivity map highlighting the primary synthetic utility (SnAr) and potential

degradation pathways.

Applications in Drug Discovery
A. mGluR1 Antagonists (Neuropathic Pain)
Research indicates that 2-substituted quinoline-6-carboxamides are potent antagonists of the

metabotropic glutamate receptor subtype 1 (mGluR1).[1]

Mechanism: The 2-chloro group is displaced by specific amines (e.g., cyclic amines,

substituted anilines) to create a library of 2-aminoquinoline derivatives.

SAR Insight: The 6-carboxamide moiety is crucial for hydrogen bonding within the receptor

pocket, mimicking the glutamate binding mode or allosteric sites.

B. Differentiation from Lenvatinib Intermediates
It is critical to distinguish this compound from 4-chloro-7-methoxyquinoline-6-carboxamide, the

key intermediate for Lenvatinib (Lenvima).[1]

2-Chloro (This Topic): Used for mGluR1, diverse library generation.

4-Chloro (Lenvatinib): Used for VEGFR/FGFR inhibition.[1][3]

Advisory: Do not interchange these isomers; their biological targets and reactivity profiles

(C2 vs C4) are distinct.

Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).

GHS Signal: Warning.

Handling:

Use in a fume hood to avoid inhalation of dust.

Wear nitrile gloves and safety glasses.
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Incompatibility: Reacts violently with strong oxidizers. Avoid moisture (hydrolysis risk over

long storage).

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis

or oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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